
N-(2,6-dimethylphenyl)-N'-(3-methoxyphenyl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,6-dimethylphenyl)-N'-(3-methoxyphenyl)thiourea, also known as DMTU, is a chemical compound that has been extensively studied for its potential applications in scientific research. DMTU is a thiourea derivative that is commonly used as a scavenger of reactive nitrogen species (RNS) and reactive oxygen species (ROS). In
作用機序
N-(2,6-dimethylphenyl)-N'-(3-methoxyphenyl)thiourea exerts its scavenging activity by reacting with RNS and ROS. The thiourea group in N-(2,6-dimethylphenyl)-N'-(3-methoxyphenyl)thiourea can undergo oxidation to form a disulfide bond, which can then react with RNS and ROS. This reaction results in the formation of a stable product that is no longer reactive and can be safely eliminated from the body.
Biochemical and Physiological Effects:
N-(2,6-dimethylphenyl)-N'-(3-methoxyphenyl)thiourea has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that N-(2,6-dimethylphenyl)-N'-(3-methoxyphenyl)thiourea can protect cells from oxidative stress-induced cell death. In vivo studies have shown that N-(2,6-dimethylphenyl)-N'-(3-methoxyphenyl)thiourea can reduce infarct size in animal models of myocardial infarction and protect against neurodegeneration in animal models of Parkinson's disease. N-(2,6-dimethylphenyl)-N'-(3-methoxyphenyl)thiourea has also been shown to have anti-inflammatory effects.
実験室実験の利点と制限
N-(2,6-dimethylphenyl)-N'-(3-methoxyphenyl)thiourea has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also relatively inexpensive and can be used in a wide range of concentrations. However, N-(2,6-dimethylphenyl)-N'-(3-methoxyphenyl)thiourea has some limitations. It has a short half-life in vivo, which limits its effectiveness as a therapeutic agent. Additionally, N-(2,6-dimethylphenyl)-N'-(3-methoxyphenyl)thiourea can react with other thiols in cells and tissues, which can complicate the interpretation of experimental results.
将来の方向性
There are several future directions for research on N-(2,6-dimethylphenyl)-N'-(3-methoxyphenyl)thiourea. One area of interest is the development of more stable and effective thiourea derivatives that can scavenge RNS and ROS. Another area of interest is the investigation of the role of N-(2,6-dimethylphenyl)-N'-(3-methoxyphenyl)thiourea in the regulation of redox signaling pathways. Additionally, the potential therapeutic applications of N-(2,6-dimethylphenyl)-N'-(3-methoxyphenyl)thiourea in various diseases, including cardiovascular disease and neurodegenerative diseases, warrant further investigation.
合成法
The synthesis of N-(2,6-dimethylphenyl)-N'-(3-methoxyphenyl)thiourea involves the reaction between 2,6-dimethylphenyl isothiocyanate and 3-methoxyaniline. The reaction takes place in the presence of a base, such as sodium hydroxide, and a solvent, such as dichloromethane. The resulting product is then purified through recrystallization to obtain pure N-(2,6-dimethylphenyl)-N'-(3-methoxyphenyl)thiourea.
科学的研究の応用
N-(2,6-dimethylphenyl)-N'-(3-methoxyphenyl)thiourea has been widely used in scientific research as a scavenger of RNS and ROS. RNS and ROS are highly reactive molecules that can cause oxidative damage to cells and tissues. N-(2,6-dimethylphenyl)-N'-(3-methoxyphenyl)thiourea can effectively scavenge these species, thereby protecting cells and tissues from oxidative damage. N-(2,6-dimethylphenyl)-N'-(3-methoxyphenyl)thiourea has been used in various research fields, including neuroscience, cardiovascular research, and cancer research.
特性
IUPAC Name |
1-(2,6-dimethylphenyl)-3-(3-methoxyphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2OS/c1-11-6-4-7-12(2)15(11)18-16(20)17-13-8-5-9-14(10-13)19-3/h4-10H,1-3H3,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNWVZOCTDSCUGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=S)NC2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,6-Dimethylphenyl)-3-(3-methoxyphenyl)thiourea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2-thienyl)-6,7,8,9-tetrahydro-4H,5H-cyclohepta[4,5]thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5706111.png)
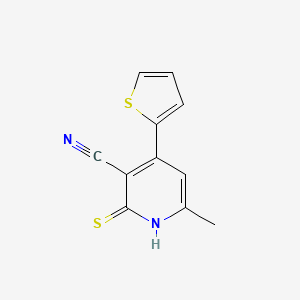

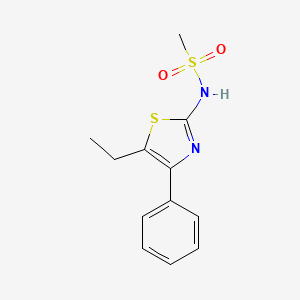
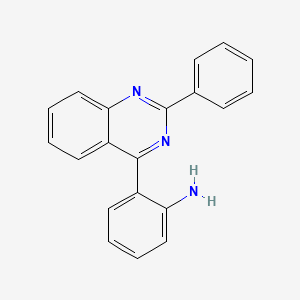
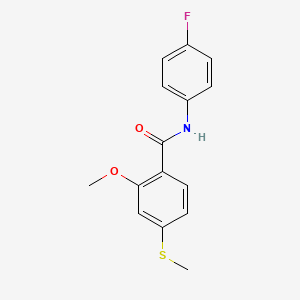
![1-(2-furylmethyl)-5-{[(2-thienylmethyl)amino]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5706159.png)


![N-[2-(aminocarbonyl)phenyl]-2-methyl-3-nitrobenzamide](/img/structure/B5706181.png)
![5-bromo-N-{4-[3-oxo-3-(1-pyrrolidinyl)propyl]phenyl}nicotinamide](/img/structure/B5706185.png)

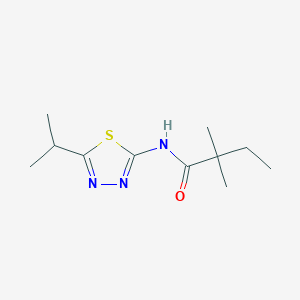
![ethyl {2-[(3,4-dimethylbenzoyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B5706221.png)